Tris(dimethylamino)gallium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

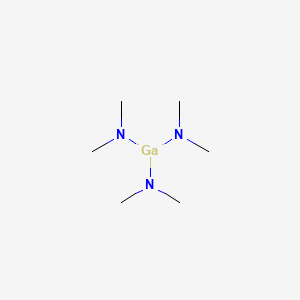

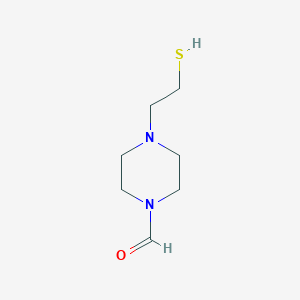

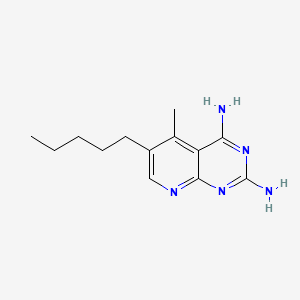

Tris(dimethylamino)gallium, also known as tris(dimethylamido)gallium, is an organometallic compound with the chemical formula C12H36Ga2N6. It is a white or colorless solid that is highly reactive and sensitive to moisture. This compound is primarily used as a precursor in the synthesis of other gallium-containing compounds and has significant applications in the field of materials science, particularly in the production of gallium nitride films .

Vorbereitungsmethoden

Tris(dimethylamino)gallium can be synthesized through several methods. One common synthetic route involves the reaction of lithium dimethylamide with gallium trichloride. The reaction typically proceeds as follows:

3 LiNMe2+GaCl3→Ga(NMe2)3+3 LiCl

This reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The product is then purified through sublimation or distillation to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Tris(dimethylamino)gallium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form gallium oxide (Ga2O3) when exposed to air or oxygen.

Hydrolysis: In the presence of water, it hydrolyzes to form gallium hydroxide and dimethylamine.

Substitution: It can undergo substitution reactions with other ligands, such as alcohols or amines, to form different gallium complexes.

Common reagents used in these reactions include oxygen, water, and various organic ligands. The major products formed from these reactions are gallium oxide, gallium hydroxide, and various substituted gallium complexes .

Wissenschaftliche Forschungsanwendungen

Tris(dimethylamino)gallium has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of gallium nitride (GaN) films, which are essential in the production of high-power and high-frequency electronic devices.

Materials Science: It is utilized in the atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes to create thin films of gallium-containing materials.

Biology and Medicine: Gallium compounds, including this compound, have shown potential as antimicrobial agents due to their ability to disrupt iron-dependent biological processes in pathogens.

Industry: It is used in the production of semiconductors and optoelectronic devices, such as light-emitting diodes (LEDs) and laser diodes

Wirkmechanismus

The mechanism of action of tris(dimethylamino)gallium primarily involves its ability to act as a gallium source in various chemical processes. In the context of antimicrobial activity, gallium compounds mimic iron and disrupt iron-dependent biological processes in pathogens, thereby inhibiting their growth. This is achieved by replacing iron in redox enzymes, which are crucial for the survival and virulence of many bacterial pathogens .

Vergleich Mit ähnlichen Verbindungen

Tris(dimethylamino)gallium can be compared with other similar compounds, such as tris(dimethylamino)aluminum and tris(dimethylamino)indium. These compounds share similar structures and reactivity patterns but differ in their metal centers. The uniqueness of this compound lies in its specific applications in the synthesis of gallium nitride films and its potential antimicrobial properties .

Similar Compounds

- Tris(dimethylamino)aluminum

- Tris(dimethylamino)indium

- Tris(dimethylamino)zirconium

Eigenschaften

Molekularformel |

C6H18GaN3 |

|---|---|

Molekulargewicht |

201.95 g/mol |

IUPAC-Name |

N-[bis(dimethylamino)gallanyl]-N-methylmethanamine |

InChI |

InChI=1S/3C2H6N.Ga/c3*1-3-2;/h3*1-2H3;/q3*-1;+3 |

InChI-Schlüssel |

ZRXBTFLOBMVHAY-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)[Ga](N(C)C)N(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 3-(2-([3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)[1]benzothieno[2,3-D][1,3]thiazol-3-ium-3-YL)-1-propanesulfonate](/img/structure/B13812225.png)

![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)

![(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B13812252.png)

![[(4-Chlorophenyl)(methoxy)methylene]malononitrile](/img/structure/B13812279.png)

![5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)